molecular formula C12H10N2O3 B1435378 2-Methyl-3-nitro-6-phenoxypyridine CAS No. 28232-35-1

2-Methyl-3-nitro-6-phenoxypyridine

Cat. No. B1435378
CAS RN: 28232-35-1
M. Wt: 230.22 g/mol
InChI Key: YVBSKZKMHJBACA-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-6-phenoxypyridine is a chemical compound with the molecular formula C12H10N2O3 . Its molecular weight is 230.22 g/mol .


Synthesis Analysis

The synthesis of 2-Methyl-3-nitro-6-phenoxypyridine can be achieved from 6-Chloro-2-methyl-3-nitropyridine and Phenol . Another method involves the α-Methylation of 2-Methylpyridines .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-nitro-6-phenoxypyridine is represented by the formula C12H10N2O3 .

Scientific Research Applications

Pesticide Development

Phenoxypyridine compounds have been identified as active scaffolds in the development of pesticides. They exhibit high herbicidal activity against various weeds and are considered bioisosteres of diaryl ethers, offering different properties. For instance, some phenoxypyridine derivatives have shown 100% inhibition rates against specific weed species under certain conditions .

Herbicide Selectivity and Toxicity

The structural framework of phenoxypyridine allows for the creation of herbicides with low toxicity and high selectivity. This is crucial for minimizing environmental impact while effectively targeting unwanted plant growth. The herbicide fomesafen, which targets protoporphyrinogen IX oxidase (PPO), is an example of a compound that benefits from these properties .

3. Metabolic Stability and Cell Membrane Penetration Phenoxypyridines are known for their good lipid solubility, metabolic stability, and ability to penetrate cell membranes. These characteristics make them suitable for pesticide molecules that require long-lasting effects and the ability to reach internal targets within pest organisms .

Bioactive Molecule Design

The phenoxypyridine scaffold is widely introduced into bioactive molecules due to its versatility and effectiveness. It serves as a key component in designing molecules with desired biological activities, including but not limited to herbicidal functions .

Agricultural Crop Protection

Compounds based on phenoxypyridine are used in agricultural settings to protect crops from a variety of pests and diseases. Their efficacy in soil treatment and post-emergence applications highlights their importance in integrated pest management strategies .

Environmental Safety Considerations

Research into phenoxypyridine derivatives also focuses on environmental safety, aiming to develop compounds that degrade efficiently and do not persist in the ecosystem, thereby reducing the potential for phytotoxic effects on succeeding crops .

Molecular Flexibility in Pesticide Design

The molecular flexibility of phenoxypyridines allows for the creation of pesticide molecules that can be tailored to specific targets or modes of action. This adaptability is essential for addressing resistance issues and improving the specificity of pest control measures .

Advancements in Bioisostere Applications

Phenoxypyridine serves as a bioisostere for diaryl ethers, providing an alternative approach in the design of bioactive compounds with potentially improved properties such as increased stability or enhanced activity against target organisms .

MDPI - Advancement of Phenoxypyridine as an Active Scaffold for Pesticides MDPI - Novel Thiazole Phenoxypyridine ResearchGate - Advancement of Phenoxypyridine as an Active Scaffoldfor Pesticides

Future Directions

Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold . The advancement of phenoxypyridine as an active scaffold for pesticides has been discussed, which may help to explore the lead compounds and discover novel pesticides with potential bioactivities .

properties

IUPAC Name

2-methyl-3-nitro-6-phenoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-9-11(14(15)16)7-8-12(13-9)17-10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVBSKZKMHJBACA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC2=CC=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285914
Record name Pyridine, 2-methyl-3-nitro-6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitro-6-phenoxypyridine

CAS RN

28232-35-1
Record name Pyridine, 2-methyl-3-nitro-6-phenoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28232-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-methyl-3-nitro-6-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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